REACTION_CXSMILES
|
C[N+]1([O-])CCOCC1.[CH2:9]([C:12]1([CH2:16][OH:17])[CH2:15][CH2:14][CH2:13]1)[CH2:10][CH3:11]>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH2:9]([C:12]1([CH:16]=[O:17])[CH2:15][CH2:14][CH2:13]1)[CH2:10][CH3:11] |f:3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.683 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
1.229 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1(CCC1)CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.986 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1(CCC1)CO
|
Name
|
|
Quantity
|
179 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of silica gel (dichloromethane)
|
Type
|
CUSTOM
|
Details
|
the dichloromethane was evaporated
|
Type
|
DISTILLATION
|
Details
|
the combined product was purified by distillation under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1(CCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.649 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 218.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |